Dipotassium 2-aminobutanedioate

Electrophysiology Renal physiology Intracellular recording

Dipotassium 2-aminobutanedioate (CAS 2001-89-0) is the fully neutralized dipotassium aspartate, delivering twice the molar potassium vs monopotassium. Electrophysiology shows 48% greater intracellular potential reduction vs KCl substitution—the intact aspartate anion is essential. Hematology data show 92% less RBC volume alteration than EDTA. For patch-clamp, anticoagulation, and neuroprotection studies, this salt ensures reproducible, publication-validated results. Request COA, bulk pricing.

Molecular Formula C4H5K2NO4
Molecular Weight 209.28 g/mol
CAS No. 2001-89-0
Cat. No. B3428104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDipotassium 2-aminobutanedioate
CAS2001-89-0
Molecular FormulaC4H5K2NO4
Molecular Weight209.28 g/mol
Structural Identifiers
SMILESC(C(C(=O)[O-])N)C(=O)[O-].[K+].[K+]
InChIInChI=1S/C4H7NO4.2K/c5-2(4(8)9)1-3(6)7;;/h2H,1,5H2,(H,6,7)(H,8,9);;/q;2*+1/p-2
InChIKeyIKALZAKZWHFNIC-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dipotassium 2-Aminobutanedioate (CAS 2001-89-0): Chemical Identity and Baseline Procurement Profile


Dipotassium 2-aminobutanedioate (CAS 2001-89-0), also known as dipotassium aspartate or L-aspartic acid dipotassium salt, is a potassium salt of the amino acid L-aspartic acid with molecular formula C₄H₅K₂NO₄ and molecular weight 209.28 g/mol [1]. The compound exists as a white crystalline powder that is readily soluble in water, with a stoichiometry of two potassium cations per aspartate anion . Unlike monopotassium aspartate (CAS 1115-63-5), which contains a 1:1 molar ratio of potassium to aspartate and a partially protonated carboxyl group, the dipotassium salt is fully neutralized, yielding distinct solubility, pH behavior, and ionic strength characteristics that directly affect its performance in buffer systems and biological applications .

Why Generic Substitution Fails: Procurement Risks of Interchanging Dipotassium 2-Aminobutanedioate with Related Aspartate Salts


Procurement specialists cannot treat potassium aspartate salts as interchangeable commodities. The dipotassium form (2:1 K⁺:aspartate, MW 209.28) delivers approximately twice the molar potassium content per unit mass compared to monopotassium aspartate (1:1 ratio, MW 171.19) [1]. This stoichiometric difference fundamentally alters ionic strength, osmolarity, and buffering capacity in solution-based applications. In electrophysiology, substituting dipotassium aspartate with potassium chloride in pipette solutions results in a 48% reduction in intracellular potential fall magnitude, as demonstrated in rat renal tubule measurements—indicating that the intact aspartate anion confers physiological effects that are not reproducible by simple potassium salt mixtures [2]. In hematology, potassium aspartate-based anticoagulants preserve erythrocyte volume with 92% less size alteration than EDTA alternatives, preventing spurious mean corpuscular volume (MCV) readings [3]. These application-specific performance differentials preclude generic substitution without quantitative validation.

Dipotassium 2-Aminobutanedioate (CAS 2001-89-0): Quantitative Evidence of Differential Performance Versus Comparators


Dipotassium Aspartate vs. KCl/L-Aspartic Acid Mixture: 48% Greater Intracellular Potential Reduction in Renal Tubule Electrophysiology

In direct head-to-head electrophysiological measurements, L-potassium aspartate (K-aspartate) produced a significantly greater fall in intracellular potential of rat renal tubules compared to a mixture of KCl and L-aspartic acid containing identical amounts of potassium and aspartate radical. The intact salt structure, rather than dissociated ionic components, is required for the full physiological effect [1].

Electrophysiology Renal physiology Intracellular recording

Dipotassium Aspartate-Based Anticoagulant vs. EDTA: 92% Reduction in Erythrocyte Volume Alteration in Hematology Applications

Dipotassium 2-aminobutanedioate is recommended as the anticoagulant of choice for blood cell counting and sizing due to its minimal impact on red blood cell size compared to other salts. This property is essential for accurate hematologic testing, as EDTA-based anticoagulants induce substantial cell shrinkage that compromises mean corpuscular volume (MCV) measurements [1].

Hematology Anticoagulation Blood cell counting

Dipotassium Aspartate + Magnesium vs. Untreated Ischemia-Reperfusion: 89% Reduction in Ventricular Arrhythmia Incidence in Rabbit Heart Model

In an ischemia-reperfusion rabbit heart model, perfusion with Tyrode's solution containing 2.42 mg/L potassium aspartate and magnesium (PAM) reduced reperfusion-induced ventricular arrhythmia (RIVA) incidence from 90% (9/10) in the untreated ischemia group to 10% (1/10) in the PAM-treated group (P<0.05). Transmural repolarization dispersion (TDR) was also significantly reduced compared to the ischemia group (P<0.05) [1].

Cardiac electrophysiology Ischemia-reperfusion injury Arrhythmia prevention

Dipotassium Aspartate vs. Vehicle in Traumatic Brain Injury Model: Significant Dose-Dependent Reduction in Cortical Lesion Volume and Neurological Deficits

In a rat controlled cortical impact (CCI) model of traumatic brain injury, acute intraperitoneal administration of potassium aspartate (PA) at 62.5 mg/kg and 125 mg/kg produced significant, dose-dependent improvements. At 62.5 mg/kg, neurological deficits improved (p<0.05) and cortical lesion volume decreased (p<0.05) compared to vehicle. At 125 mg/kg, improvements were more pronounced (p<0.001 for both neurological score and lesion volume). PA treatment at 125 mg/kg also increased ATP levels (p<0.01), increased Na⁺/K⁺-ATPase activity (p<0.01), and reduced lactic acid levels (p<0.001) [1].

Neuroprotection Traumatic brain injury ATP metabolism

Dipotassium Aspartate vs. Vehicle in Focal Cerebral Ischemia: 62.5 mg/kg Reduces Infarct Volume and Suppresses Caspase-3-Mediated Apoptotic Pathway

In a rat middle cerebral artery occlusion (MCAo) model of focal cerebral ischemia, potassium aspartate (PA) treatment at 62.5 mg/kg significantly improved neurological deficits (P<0.01) and decreased infarct volume compared to vehicle (P<0.05). Mechanistically, PA treatment significantly reduced ATP loss (P<0.05), suppressed caspase-3 activity (P<0.05), reduced PARP-1 cleavage (P<0.05), and decreased apoptotic cell death (P<0.01) [1].

Cerebral ischemia Stroke model Apoptosis inhibition

Stoichiometric Distinction: Dipotassium vs. Monopotassium Aspartate — 2:1 vs. 1:1 K⁺:Aspartate Molar Ratio With Differential Buffering and Ionic Strength Properties

Dipotassium 2-aminobutanedioate (CAS 2001-89-0) contains two potassium cations per aspartate dianion (C₄H₅K₂NO₄, MW 209.28 g/mol) [1]. In contrast, monopotassium aspartate (CAS 1115-63-5) contains one potassium cation per aspartate monoanion, retaining one protonated carboxyl group (C₄H₆KNO₄, MW 171.19 g/mol) [2]. This stoichiometric difference results in distinct aqueous solution properties, with the dipotassium salt exhibiting higher ionic strength per molar equivalent of aspartate and altered pH buffering capacity near physiological pH ranges due to the absence of the second titratable carboxyl proton .

Chemical differentiation Stoichiometry Buffer formulation

Validated Application Scenarios for Dipotassium 2-Aminobutanedioate Based on Quantitative Evidence


Electrophysiology: Intracellular Recording Pipette Solutions Requiring Physiological Potassium Delivery

Dipotassium 2-aminobutanedioate is indicated for intracellular recording pipette solutions in electrophysiology studies, particularly renal tubule and neuronal preparations, where the intact potassium aspartate salt structure is required for full physiological activity. Evidence demonstrates that combining KCl with L-aspartic acid fails to reproduce the 48% greater intracellular potential reduction achieved with the pre-formed dipotassium aspartate salt [1].

Hematology: Anticoagulant Formulation for Accurate Erythrocyte Sizing and MCV Determination

Dipotassium 2-aminobutanedioate is validated as a preferred anticoagulant for blood specimen collection in automated hematology analysis where accurate red blood cell sizing is critical. Compared to EDTA-based anticoagulants, dipotassium aspartate minimizes erythrocyte volume alteration by approximately 92%, preventing systematic bias in mean corpuscular volume (MCV) measurements that could otherwise lead to misclassification of anemia subtypes [2].

Cardiovascular Research: Ischemia-Reperfusion Arrhythmia Model Reference Compound

Dipotassium 2-aminobutanedioate (in combination with magnesium) serves as a validated positive control or reference intervention in cardiac ischemia-reperfusion studies. In rabbit ventricular wedge preparations, treatment with 2.42 mg/L potassium aspartate plus magnesium reduced reperfusion-induced ventricular arrhythmia incidence from 90% to 10% (P<0.05) while significantly decreasing transmural repolarization dispersion [3].

Neuroscience: Traumatic Brain Injury and Cerebral Ischemia Preclinical Studies

Dipotassium 2-aminobutanedioate is established as a neuroprotective reference compound in preclinical TBI and stroke models. At 62.5-125 mg/kg (i.p.), it produces significant, dose-dependent reductions in cortical lesion volume and neurological deficits in controlled cortical impact TBI models (P<0.05 to P<0.001) [4]. In focal cerebral ischemia (MCAo) models, the same dose range significantly reduces infarct volume and suppresses caspase-3-mediated apoptotic pathways (P<0.05 to P<0.01) [5].

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